molecular formula C16H24N2O2S B2644673 2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide CAS No. 2094830-87-0

2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide

Cat. No.: B2644673
CAS No.: 2094830-87-0
M. Wt: 308.44
InChI Key: QQKWXSLUUMFMPU-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving a carboxylic acid derivative and an amine.

    Attachment of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, 2-(methylsulfanyl)-N-{[2-(propan-2-yl]oxan-3-yl]methyl}pyridine-4-carboxamide is investigated for its potential therapeutic effects. It may have applications in treating various diseases, depending on its mechanism of action and biological targets.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[2-(propan-2-yl]oxan-3-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)pyridine-4-carboxamide: Lacks the oxan-3-yl group.

    N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide: Lacks the methylsulfanyl group.

    2-(methylsulfanyl)-N-methylpyridine-4-carboxamide: Lacks the oxan-3-yl group and has a different substituent on the nitrogen.

Uniqueness

2-(methylsulfanyl)-N-{[2-(propan-2-yl]oxan-3-yl]methyl}pyridine-4-carboxamide is unique due to the combination of its functional groups. The presence of both the methylsulfanyl and oxan-3-yl groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

2-methylsulfanyl-N-[(2-propan-2-yloxan-3-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-11(2)15-13(5-4-8-20-15)10-18-16(19)12-6-7-17-14(9-12)21-3/h6-7,9,11,13,15H,4-5,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKWXSLUUMFMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)CNC(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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